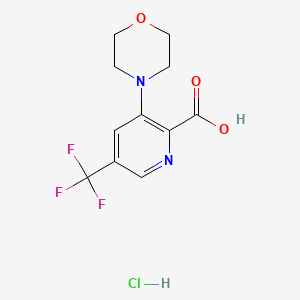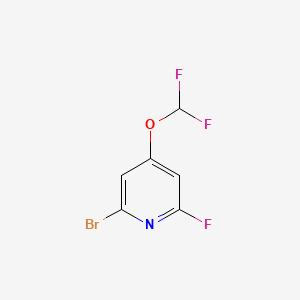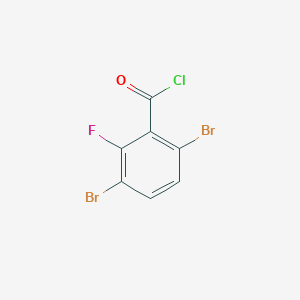
(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide
Übersicht
Beschreibung
“®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide” is a chemical compound. It is a derivative of 2-methyl-2-propanesulfinamide, also known as tert-butanesulfinamide . Tert-butanesulfinamide is an organosulfur compound and a member of the class of sulfinamides. Both enantiomeric forms are commercially available and are used in asymmetric synthesis as chiral auxiliaries, often as chiral ammonia equivalents for the synthesis of amines .
Synthesis Analysis
The synthesis of tert-butanesulfinamide can be achieved by enantioselective oxidation of inexpensive di-tert-butyl disulfide to the thiosulfinate followed by disulfide bond cleavage by lithium amide . The chiral ligand used together with vanadyl acetylacetonate was prepared by condensing an optically pure chiral aminoindanol with 3,5-di-tert-butyl salicylaldehyde .Molecular Structure Analysis
The molecular structure of 2-methyl-2-propanesulfinamide, a related compound, has a linear formula of (CH3)3CS(O)NH2 . The CAS Number is 146374-27-8 . The molecular weight is 121.20 .Chemical Reactions Analysis
Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .Physical And Chemical Properties Analysis
2-Methyl-2-propanesulfinamide is a solid with a melting point of 97-101 °C (lit.) . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Asymmetric Syntheses and Chiral Amines
(R)-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is used in asymmetric syntheses, particularly in producing chiral amines. A study by Truong, Ménard, and Dion (2007) explored the diastereoselective 1,2-addition of arylmetals to 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, leading to the formation of 1-aryl-2,2,2-trifluoroethylamine hydrochloride compounds. This process is significant in the synthesis of chiral amines which are valuable in various chemical applications (Truong, Ménard, & Dion, 2007).
Enantiopure Amines Synthesis
Almansa, Guijarro, and Yus (2008) demonstrated the use of triorganozincates in reacting with (R)-N-(tert-butanesulfinyl) imines to produce α-branched sulfinamides and subsequently chiral primary amines. The removal of the N-sulfinyl group from the products yielded chiral primary amines with high enantiomeric purity, showcasing the potential of this compound in stereoselective synthesis (Almansa, Guijarro, & Yus, 2008).
Mechanistic Insights and Stereoselectivity
Hennum et al. (2014) provided mechanistic insights into the stereoselective nucleophilic 1,2-addition to sulfinyl imines, including (S)-N-benzylidene-2-methylpropane-2-sulfinamide. Their study using DFT computations helps in understanding the factors determining diastereomeric ratios in these reactions, which is crucial for the development of highly selective synthetic methods (Hennum, Fliegl, Gundersen, & Eisenstein, 2014).
Organocatalysis and Chiral Sulfinamides
The compound's relevance in organocatalysis was explored by Dinér, Sadhukhan, and Blomkvist (2014), who discussed how chiral sulfinamides, like this compound, serve as organocatalysts in enantioselective reactions. This application is pivotal in the development of asymmetric synthesis, contributing to the field of enantioselective organic chemistry (Dinér, Sadhukhan, & Blomkvist, 2014).
Synthesis of Protected Amino Alcohols
Tang, Volkman, and Ellman (2001) utilized tert-butanesulfinyl aldimines and ketimines, related to the compound , for the synthesis of protected 1,2-amino alcohols. Their work provides valuable methods for the addition of organometallic reagents to N-sulfinyl aldimines and ketimines, which is important for the production of various biochemical compounds (Tang, Volkman, & Ellman, 2001).
Wirkmechanismus
Target of Action
It is known that sulfinamides, such as ®-2-methyl-2-propanesulfinamide, are often used in asymmetric synthesis as chiral auxiliaries . They are typically used as chiral ammonia equivalents for the synthesis of amines .
Mode of Action
Sulfinamides are known to be more resistant to hydrolysis than other imines but more reactive towards nucleophiles . A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary .
Biochemical Pathways
It is known that sulfinamides are often used in the synthesis of amines , which play crucial roles in various biochemical pathways.
Pharmacokinetics
The compound is soluble in chloroform, methanol, tetrahydrofuran, dichloromethane, dimethyl sulfoxide, and most organic solvents , which may influence its absorption and distribution.
Result of Action
It is known that sulfinamides are used in the synthesis of amines , which are fundamental building blocks in the synthesis of many types of biological molecules.
Action Environment
The compound is stable under cold storage conditions , suggesting that temperature could influence its stability.
Zukünftige Richtungen
The sulfonamide motif, which includes the sulfonamide in ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide, has various applications and advantages in organic synthesis . It can act as an activating group, protecting group, leaving group, and a molecular scaffold . Therefore, it could be further explored in the synthesis of new compounds and in the development of new synthetic methodologies.
Biochemische Analyse
Biochemical Properties
®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide plays a crucial role in biochemical reactions, particularly in the formation of chiral amines. It interacts with aldehydes and ketones to form N-tert-butanesulfinyl aldimines and ketimines, which are more resistant to hydrolysis and more reactive towards nucleophiles . The compound acts as a chiral auxiliary, facilitating the diastereoselective addition of nucleophiles to the imine group. This interaction is essential for the synthesis of various chiral amines, which are important intermediates in the production of pharmaceuticals and other biologically active compounds .
Cellular Effects
The effects of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide on cellular processes are significant. It influences cell function by participating in the synthesis of chiral amines, which can affect cell signaling pathways, gene expression, and cellular metabolism . The compound’s role in the synthesis of biologically active molecules means that it can indirectly impact various cellular processes, including the regulation of metabolic pathways and the expression of genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide exerts its effects through its interaction with aldehydes and ketones. The compound forms N-tert-butanesulfinyl aldimines and ketimines, which are activated for nucleophilic addition. This activation is facilitated by the tert-butanesulfinyl group, which acts as a chiral auxiliary, ensuring high diastereoselectivity in the addition reactions . The removal of the tert-butanesulfinyl group under mild conditions yields chiral amines, which are crucial intermediates in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide can change over time. The compound is relatively stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over time, the compound may degrade, leading to changes in its effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in the synthesis of chiral amines .
Dosage Effects in Animal Models
The effects of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide vary with different dosages in animal models. At low doses, the compound is effective in facilitating the synthesis of chiral amines without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is involved in several metabolic pathways, particularly those related to the synthesis of chiral amines. The compound interacts with enzymes such as aldehyde dehydrogenases and ketone reductases, which facilitate its conversion into N-tert-butanesulfinyl aldimines and ketimines . These intermediates are then further processed by nucleophiles to yield chiral amines, which play essential roles in various metabolic pathways .
Transport and Distribution
Within cells and tissues, ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions ensure that the compound is localized to areas where it can effectively participate in biochemical reactions. The compound’s distribution can also be influenced by factors such as cellular pH and the presence of other biomolecules .
Subcellular Localization
The subcellular localization of ®-2-Methyl-N-(2-(trifluoromethyl)-benzylidene)propane-2-sulfinamide is critical for its activity and function. The compound is often found in the cytoplasm, where it interacts with aldehydes and ketones to form N-tert-butanesulfinyl aldimines and ketimines . These interactions are facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments . The localization of the compound within the cell ensures that it can effectively participate in the synthesis of chiral amines and other biologically active molecules.
Eigenschaften
IUPAC Name |
(NE,R)-2-methyl-N-[[2-(trifluoromethyl)phenyl]methylidene]propane-2-sulfinamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NOS/c1-11(2,3)18(17)16-8-9-6-4-5-7-10(9)12(13,14)15/h4-8H,1-3H3/b16-8+/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLYYAUYEZIYDC-XSZFBFBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 1-[4-nitro-2-(1H-pyrrol-1-yl)-phenyl]piperidine-4-carboxylate](/img/structure/B1411116.png)
![N-(3-Fluoro-4-methoxybenzyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1411118.png)

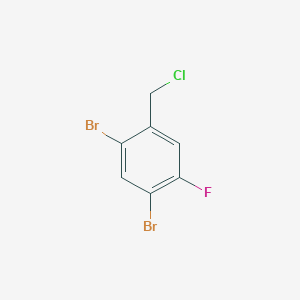

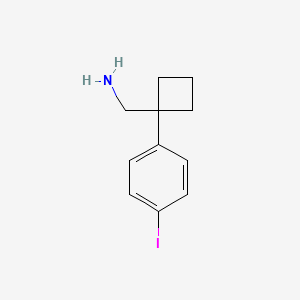
![2-[[3-Chloro-5-(trifluoromethyl)-2-pyridyl]-amino]ethanol hydrochloride](/img/structure/B1411127.png)
